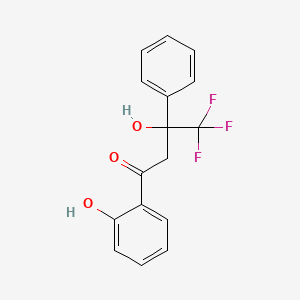

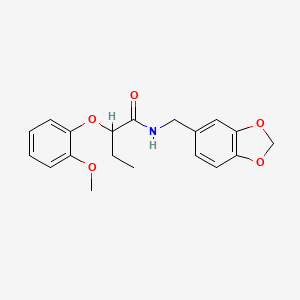

4,4,4-trifluoro-3-hydroxy-1-(2-hydroxyphenyl)-3-phenyl-1-butanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is characterized by the presence of fluorine atoms and hydroxyl groups attached to a butanone backbone, indicating a potential for varied chemical reactivity and applications in materials science and organic synthesis. The fluorine atoms significantly influence its physical and chemical behavior, making it a subject of interest in research.

Synthesis Analysis

The synthesis of fluorinated butanones often involves complex reactions that introduce fluorine atoms or trifluoromethyl groups into organic frameworks. A common method includes the reaction of fluorinated acetaldehyde derivatives with ketones or aldehydes in the presence of suitable catalysts and reagents. Studies on similar compounds, such as the spectroscopic and structural analysis of trifluoromethyl-substituted β-aminoenones, provide insights into the synthetic strategies and structural implications of fluorination and functional group variation (Hidalgo et al., 2012).

Molecular Structure Analysis

The molecular structure of fluorinated butanones is significantly influenced by the electron-withdrawing effect of the fluorine atoms and the hydrogen bonding capabilities of the hydroxyl groups. X-ray diffraction methods and spectroscopic techniques, such as IR, Raman, and NMR, are commonly used to determine the solid-state molecular structure, revealing a nearly planar molecular skeleton stabilized by intramolecular hydrogen bonding (Hidalgo et al., 2012).

Chemical Reactions and Properties

The presence of trifluoromethyl groups and hydroxyl functionalities in the molecule suggests a reactivity profile that includes nucleophilic addition, condensation reactions, and potential for participation in cycloaddition reactions as a dienophile. The reactivity towards nucleophiles and electrophiles can be explored through experimental and computational methods to understand the influence of fluorination on reaction pathways.

Physical Properties Analysis

Fluorinated compounds exhibit unique physical properties, including high thermal stability, volatility, and hydrophobicity, along with altered electronic properties due to the strong electronegativity of fluorine. These characteristics are important for applications in materials science, pharmaceuticals, and as intermediates in organic synthesis.

Chemical Properties Analysis

The chemical properties of fluorinated butanones are defined by their reactivity, stability, and interactions with other molecules. The electron-withdrawing effect of fluorine affects the acidity of adjacent hydrogen atoms, the stability of carbocations, and the nucleophilicity of oxygen atoms in the molecule. Studies on similar fluorinated compounds highlight the potential for diverse chemical transformations and applications in synthesis (Hidalgo et al., 2012).

Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Functionalized Compounds

- Synthesis of Functionalized Compounds : Compounds similar to 4,4,4-trifluoro-3-hydroxy-1-(2-hydroxyphenyl)-3-phenyl-1-butanone serve as intermediates in the synthesis of more complex molecules. For example, 1-Ethoxy-3-trifluoromethyl-1,3-butadiene and its derivatives are prepared through Wittig methylenation and are used to synthesize trifluoromethyl-substituted phthalates or benzoates, indicating a pathway for incorporating trifluoromethyl groups into aromatic compounds (Volle & Schlosser, 2002).

Chemical Reactions and Mechanisms

- Nucleophilic Substitution and Elimination Reactions : The study of nucleophilic substitution and elimination reactions at tertiary carbon in largely aqueous solutions can be relevant. Research on derivatives of 1-(4-methoxyphenyl)-3-methyl-3-butyl shows the kinetics and product yields of such reactions, which could be applicable to understanding the reactivity of similar fluorinated compounds (Toteva & Richard, 1996).

Material Science and Liquid Crystals

- Liquid Crystalline Polysiloxanes : Research on highly fluorinated monomers as precursors to side-chain liquid crystalline polysiloxanes highlights the role of fluorinated chains in affecting the properties of liquid crystals. This suggests potential applications of 4,4,4-trifluoro-3-hydroxy-1-(2-hydroxyphenyl)-3-phenyl-1-butanone in the development of new liquid crystalline materials with unique properties (Bracon et al., 1999).

Analytical Chemistry

- Chemical Detection of Hydrogen Fluoride : The development of chemical detection methods for hydrogen fluoride using phosphorus congeners of cyclobutane-1,3-diyl showcases the potential for using fluorine-containing compounds as sensitive detection tools for hazardous gases (Ueta et al., 2015).

Eigenschaften

IUPAC Name |

4,4,4-trifluoro-3-hydroxy-1-(2-hydroxyphenyl)-3-phenylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3O3/c17-16(18,19)15(22,11-6-2-1-3-7-11)10-14(21)12-8-4-5-9-13(12)20/h1-9,20,22H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZXSEXMWHMNSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,4-Trifluoro-3-hydroxy-1-(2-hydroxyphenyl)-3-phenylbutan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5506743.png)

![4-({4-methyl-5-[1-(pyridin-2-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5506751.png)

![N-(2-benzylbutyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5506755.png)

![4-ethoxy-N-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5506774.png)

![5-(1-azepanyl)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5506787.png)

![N-benzyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5506801.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-N'-(3-methylphenyl)urea](/img/structure/B5506806.png)

![1,3-dimethyl-6-[2-(1-piperazinyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5506809.png)

![4-benzyl-N-[(5-bromo-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5506822.png)